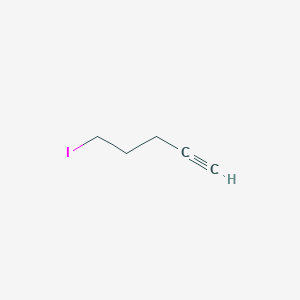

5-Iodo-1-pentyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-iodopent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHFYZRHGUPLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452115 | |

| Record name | 5-Iodo-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-55-5 | |

| Record name | 5-Iodo-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-1-pentyne physical and chemical properties

An In-depth Technical Guide to 5-Iodo-1-pentyne: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate, combining the reactivity of a terminal alkyne and a primary alkyl iodide. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its relevance in organic synthesis. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Its core properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇I | [1][2] |

| Molecular Weight | 194.01 g/mol | [1][2] |

| CAS Number | 2468-55-5 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-89 °C @ 43 Torr | [1][2] |

| Density (Predicted) | 1.706 ± 0.06 g/cm³ | [1][2] |

| Flash Point | 8 °C / 57.38 °C | [1][5] |

| Storage Temperature | 2-8 °C | [5] |

Note on Flash Point: Conflicting data exists for the flash point. Users should consult the specific safety data sheet from their supplier.

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-iodopent-1-yne | [3] |

| SMILES | ICCCC#C | [4][5] |

| InChI | 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | [5] |

| InChIKey | SEHFYZRHGUPLSY-UHFFFAOYSA-N | [5] |

Solubility

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.

Table 3: Predicted NMR and IR Data

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | ≡C-H | ~1.9 - 2.5 ppm (t) |

| -CH ₂-C≡ | ~2.2 - 2.5 ppm (td) | |

| -CH ₂-CH₂I | ~1.8 - 2.2 ppm (p) | |

| -CH ₂-I | ~3.1 - 3.4 ppm (t) | |

| ¹³C NMR | ≡ C-H | ~68 - 75 ppm |

| -C ≡ | ~80 - 85 ppm | |

| -C H₂-C≡ | ~15 - 20 ppm | |

| -C H₂-CH₂I | ~30 - 35 ppm | |

| -C H₂-I | ~5 - 10 ppm | |

| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (sharp, strong) |

| C≡C stretch | ~2120 cm⁻¹ (weak) | |

| C-H (sp³) stretch | ~2850-2960 cm⁻¹ | |

| C-I stretch | ~500-600 cm⁻¹ |

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at m/z = 194. A prominent peak at m/z = 127 would correspond to the iodine cation (I⁺).[6] Common fragmentation patterns would involve the loss of an iodine radical (M⁺ - 127), resulting in a fragment at m/z = 67, corresponding to the pentynyl cation ([C₅H₇]⁺).[7][8]

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

A common and effective method for the synthesis of alkyl iodides from the corresponding chlorides or bromides is the Finkelstein reaction.[9][10][11] This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Workflow for Synthesis of this compound

Caption: Finkelstein reaction workflow for this compound synthesis.

Materials:

-

5-chloro-1-pentyne

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-1-pentyne (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with water, then with a saturated sodium thiosulfate solution to remove any residual iodine, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Sonogashira Coupling Reaction

This compound is an excellent substrate for Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. In this case, the iodoalkane end of the molecule can react with a terminal alkyne.

Workflow for Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1 eq).

-

Add this compound (1.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat as necessary until TLC or GC analysis indicates the consumption of the starting material.

-

Upon completion, cool the reaction mixture and dilute with an appropriate solvent like diethyl ether.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting diyne product by flash column chromatography.

Applications in Research and Development

While there is no specific evidence of this compound being directly involved in signaling pathways, its functional groups make it a versatile building block in medicinal chemistry and drug discovery. Terminal alkynes are used in "click chemistry" and bioorthogonal ligation reactions, which allow for the labeling and tracking of biomolecules in living systems.[12][13][14][15][16] The iodo- group allows for its attachment to various molecular scaffolds through nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a useful tool for creating complex molecules and probes for biological studies.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, typically at 2-8 °C.[5] Always consult the material safety data sheet (MSDS) before use.

References

- 1. This compound | 2468-55-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 2468-55-5 [m.chemicalbook.com]

- 3. This compound | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sobekbio.com]

- 5. 5-碘-1-戊炔 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. Finkelstein Reaction [organic-chemistry.org]

- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 13. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of 5-Iodo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 5-iodo-1-pentyne, a valuable building block in organic synthesis. This document details established synthetic routes, provides in-depth experimental protocols, and presents key data in a clear and accessible format. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently prepare and utilize this versatile reagent.

Overview of Synthetic Strategies

The preparation of this compound can be effectively achieved through several synthetic pathways. The most common and practical approaches include:

-

Halogen Exchange (Finkelstein Reaction): This is arguably the most direct and widely used method, involving the conversion of a more readily available 5-halopentyne, typically 5-chloro-1-pentyne, to the desired iodoalkyne using an alkali metal iodide. The reaction is driven by the precipitation of the resulting alkali metal chloride in a suitable solvent, such as acetone.

-

Iodination of a Terminal Alkyne: This method involves the deprotonation of the terminal alkyne of 1-pentyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This intermediate is then quenched with an iodine source, like molecular iodine, to yield this compound. This route is advantageous when 1-pentyne is a more accessible starting material.

-

From 4-pentyn-1-ol: This two-step approach involves the conversion of the hydroxyl group of 4-pentyn-1-ol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.

This guide will focus on providing detailed protocols for the first two methods, as they represent the most efficient and common strategies for the synthesis of this compound.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the primary synthetic routes to this compound.

Table 1: Synthesis of this compound via Finkelstein Reaction

| Parameter | Value | Notes |

| Starting Material | 5-Chloro-1-pentyne | Commercially available. |

| Reagent | Sodium Iodide (NaI) | Typically used in excess to drive the reaction. |

| Solvent | Acetone | Anhydrous grade is crucial for optimal results. |

| Molar Ratio (Starting Material:NaI) | 1 : 1.5 - 2.0 | An excess of sodium iodide ensures complete conversion. |

| Reaction Temperature | Reflux (~56 °C) | The reaction is typically heated to the boiling point of acetone. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS until starting material is consumed. |

| Typical Yield | > 90% | High yields are achievable with this method.[1] |

Table 2: Synthesis of this compound via Lithiation of 1-Pentyne

| Parameter | Value | Notes |

| Starting Material | 1-Pentyne | A volatile and flammable liquid. |

| Reagent 1 | n-Butyllithium (n-BuLi) | A strong, pyrophoric base. Handled under inert atmosphere. |

| Reagent 2 | Iodine (I₂) | Solid iodine is added as a solution in the reaction solvent. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are required for the stability of the organolithium. |

| **Molar Ratio (1-Pentyne:n-BuLi:I₂) ** | 1 : 1.1 : 1.1 | A slight excess of n-BuLi and iodine is used. |

| Reaction Temperature | -78 °C to 0 °C | Low temperatures are critical for controlling the exothermic reactions. |

| Reaction Time | 2 - 4 hours | Includes time for deprotonation, iodination, and quenching. |

| Typical Yield | 70 - 85% | Yields can be variable depending on reaction conditions and scale. |

Experimental Protocols

Method 1: Synthesis of this compound via Finkelstein Reaction

This protocol details the preparation of this compound from 5-chloro-1-pentyne using sodium iodide in acetone.

Materials:

-

5-Chloro-1-pentyne (1.0 eq)

-

Sodium iodide (NaI, 1.5 eq)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-1-pentyne (1.0 eq) and anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed as the reaction progresses.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium chloride, washing the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Dilute the residue with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with an equal volume of saturated aqueous sodium thiosulfate solution to remove any residual iodine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

Method 2: Synthesis of this compound via Lithiation of 1-Pentyne

This protocol describes the synthesis of this compound from 1-pentyne via deprotonation with n-butyllithium and subsequent iodination. Caution: This reaction involves pyrophoric and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper safety precautions.

Materials:

-

1-Pentyne (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Iodine (I₂, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Syringes and needles for transfer of air-sensitive reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 1-pentyne (1.0 eq) to the cold THF.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF.

-

Slowly add the iodine solution dropwise to the lithium acetylide suspension at -78 °C. The dark color of the iodine should dissipate upon addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the key synthetic pathway and experimental workflow.

Caption: Reaction scheme for the synthesis of this compound via the Finkelstein reaction.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is expected to be a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As with many iodoalkanes, it may be sensitive to light and should be stored in an amber bottle in a cool, dark place. The synthesis involving n-butyllithium requires specialized handling techniques for pyrophoric reagents. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking these procedures.

References

An In-depth Technical Guide to 5-Iodo-1-pentyne (CAS Number: 2468-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-pentyne is a versatile bifunctional molecule integral to synthetic organic chemistry. Possessing both a terminal alkyne and a primary alkyl iodide, it serves as a valuable building block for the introduction of a five-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and nucleophilic substitutions. Furthermore, this guide explores the application of iodo-alkyne moieties in the development of covalent kinase inhibitors, offering a relevant biological context for its use in drug discovery and chemical biology.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by a terminal alkyne group, making the terminal hydrogen acidic and amenable to deprotonation, and a primary iodide, which is a good leaving group in nucleophilic substitution reactions. Its non-polar nature dictates its solubility in organic solvents while having limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2468-55-5 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₅H₇I | [1][2][5][6][7] |

| Molecular Weight | 194.01 g/mol | [1][2][5] |

| Boiling Point | 84-89 °C at 43 Torr | [3][14] |

| Density | 1.706 ± 0.06 g/cm³ (predicted) | [3][14] |

| Flash Point | 8 °C | [3] |

| Storage Temperature | 2-8 °C | [3][5] |

| Solubility | Soluble in most organic solvents | [1] |

| InChI | 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | [2][5] |

| SMILES | C#CCCCI | [2][5][6][7][8][9][13] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][15] It is classified as a substance that causes severe skin burns and eye damage.[4] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed away from open flames and other ignition sources.[15]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Reference |

| H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4] |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via a Finkelstein reaction from the more readily available 5-chloro-1-pentyne.

Experimental Protocol: Synthesis of this compound via Finkelstein Reaction

-

Materials: 5-chloro-1-pentyne, sodium iodide (NaI), acetone, diethyl ether, saturated aqueous sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-1-pentyne (1.0 eq) in acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by vacuum distillation.

-

Sonogashira Coupling

The terminal alkyne of this compound readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds.[16]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

-

Materials: this compound, aryl iodide (e.g., 4-iodoanisole), dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]), copper(I) iodide (CuI), triethylamine (TEA), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 eq), [PdCl₂(PPh₃)₂] (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF and triethylamine to the flask.

-

Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

-

Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

DOT Diagram: Simplified Catalytic Cycle of Sonogashira Coupling

References

- 1. broadpharm.com [broadpharm.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axispharm.com [axispharm.com]

- 6. Protocols [baseclick.eu]

- 7. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Iodopentanal | C5H9IO | CID 9794344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alkalisci.com [alkalisci.com]

- 13. This compound [sobekbio.com]

- 14. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PrimoVeNde [librarysearch.library.utoronto.ca]

- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the terminal alkyne in 5-Iodo-1-pentyne

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 5-Iodo-1-pentyne

Introduction

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide.[1] This unique structure allows for orthogonal reactivity, where either the alkyne or the iodide can be selectively targeted under specific reaction conditions. This guide focuses on the reactivity of the terminal alkyne moiety, a versatile functional group in organic synthesis, particularly in the fields of drug discovery, chemical biology, and materials science. The terminal alkyne's reactivity is characterized by three main features: the acidity of the sp-hybridized C-H bond, its ability to undergo addition reactions across the triple bond, and its participation in transition metal-catalyzed coupling reactions.

Key Reactions of the Terminal Alkyne

The terminal alkyne in this compound participates in a variety of high-yield and selective chemical transformations. The most significant of these are Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reactions involving the acetylenic proton, and hydroboration-oxidation.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.[4] While this compound itself contains an iodo-group, the terminal alkyne can readily participate in coupling with other aromatic or vinylic halides. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[4]

Quantitative Data for Sonogashira Coupling

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 6 | ~95 |

| 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 4 | ~92 |

| 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 2 | ~90 |

| 4-Bromobenzonitrile | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | ~75 |

Note: Data presented are representative yields for Sonogashira couplings of terminal alkynes under various conditions and may not represent reactions performed specifically with this compound.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[5][6]

-

Reaction Setup : To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add the aryl iodide (1.0 equiv.), copper(I) iodide (0.05 equiv.), and the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 equiv.).

-

Addition of Reagents : Add a suitable solvent (e.g., anhydrous THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

-

Substrate Addition : Add this compound (1.1-1.2 equiv.) to the mixture via syringe.

-

Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Purification : Wash the filtrate with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]

// Inputs and Outputs R1X [label="R¹-X\n(Aryl/Vinyl Halide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R2CCH [label="R²-C≡CH\n(Terminal Alkyne)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R¹-C≡C-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BaseHX [label="Base-H⁺X⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections R1X -> Pd_complex; R2CCH -> Cu_alkynyl; Base -> Cu_alkynyl; Cu_alkynyl -> Pd_alkynyl; Cu_alkynyl -> CuX [style=dashed]; Pd_alkynyl -> Product; CuX -> BaseHX [style=invis]; // for layout Base -> BaseHX [style=invis]; }

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Deprotonation and Acetylide Formation

The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons. T[7]his allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to form a metal acetylide. T[7]his acetylide anion is a potent carbon nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, most notably SN2 reactions with primary alkyl halides.

[7]***

Quantitative Data for Acetylide Alkylation

| Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| n-BuLi | Methyl Iodide | THF | -78 to 25 | 2 | ~90 |

| NaNH₂ | Ethyl Bromide | Liquid NH₃ | -33 | 1 | ~85 |

| LDA | Benzyl Bromide | THF | 0 to 25 | 4 | ~88 |

| NaH | Propargyl Bromide | DMF | 25 | 6 | ~80 |

Note: Data presented are representative yields for the alkylation of terminal alkynes and may not represent reactions performed specifically with this compound.

Experimental Protocol: Deprotonation and Alkylation

The following is a general protocol for the deprotonation of a terminal alkyne and subsequent alkylation.

-

Setup : Add a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried, three-neck flask under an inert atmosphere.

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Alkylation : Add the alkyl halide electrophile (1.1 equiv.), either neat or as a solution in THF, dropwise to the cooled acetylide solution.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

-

Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting disubstituted alkyne by flash chromatography.

Caption: Logical flow for the formation and reaction of an acetylide.

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. The reaction typically employs a sterically hindered borane, such as disiamylborane or 9-BBN, to prevent a second addition to the intermediate vinylborane. T[8]he initial hydroboration step produces a vinylborane, which upon oxidation with hydrogen peroxide under basic conditions, yields an enol. This enol intermediate rapidly tautomerizes to the more stable aldehyde.

Quantitative Data for Alkyne Hydroboration-Oxidation

| Alkyne | Borane Reagent | Oxidation Conditions | Solvent | Yield of Aldehyde (%) |

| 1-Hexyne | Disiamylborane | H₂O₂, NaOH | THF | ~85 |

| Phenylacetylene | 9-BBN | H₂O₂, NaOH | THF | ~90 |

| 1-Octyne | Catecholborane | H₂O₂, NaOH | THF | ~82 |

| 1-Pentyne | Dicyclohexylborane | H₂O₂, NaOH | Diglyme | ~88 |

Note: Data presented are representative yields for the hydroboration-oxidation of terminal alkynes and may not represent reactions performed specifically with this compound.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The following is a general protocol for the hydroboration-oxidation of a terminal alkyne.

[10]1. Hydroboration : To a solution of the borane reagent (e.g., 9-BBN, 1.0 equiv.) in anhydrous THF under an inert atmosphere, add this compound (1.0 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours. 2. Oxidation : Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide. 3. Reaction : Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (as monitored by TLC or GC). 4. Work-up : Extract the reaction mixture with an organic solvent like diethyl ether. 5. Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

References

- 1. This compound | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Storage of 5-Iodo-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-pentyne. Due to the reactive nature of this compound, proper handling and storage are paramount to ensure its integrity for research and development applications. This document outlines the known properties, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Properties and Storage Recommendations

This compound is a flammable liquid that requires specific storage conditions to minimize degradation.[1] The primary recommendation is to store the compound at temperatures between 2-8°C.[1]

| Parameter | Value | Source |

| CAS Number | 2468-55-5 | [1] |

| Molecular Formula | C5H7I | |

| Molecular Weight | 194.01 g/mol | |

| Appearance | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Flash Point | 57.38 °C | |

| Hazard Class | Flammable Liquid (Class 3) |

Potential Degradation Pathways

A logical overview of the factors influencing the stability of this compound is presented below.

Caption: Factors Affecting this compound Stability.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established principles for stability testing of reactive organic compounds.

Thermal Stability Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Methodology:

-

Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a high-boiling, inert solvent (e.g., dodecane).

-

Incubation: Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended storage temperature (2-8°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

-

GC-MS Analysis:

-

Dilute an aliquot of the sample with a suitable solvent (e.g., dichloromethane).

-

Inject the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of this compound from any potential degradation products.

-

Monitor the disappearance of the parent compound and the appearance of any new peaks over time.

-

Quantify the concentration of this compound at each time point using a pre-established calibration curve.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.

The experimental workflow for this thermal stability study is depicted below.

Caption: Thermal Stability Assessment Workflow.

Photostability Assessment

Objective: To evaluate the impact of light exposure on the stability of this compound according to ICH Q1B guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in quartz tubes. Prepare a control sample wrapped in aluminum foil to serve as a dark control.

-

Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analysis: After the exposure period, analyze the samples and the dark control by a stability-indicating method, such as HPLC-UV or GC-MS, to determine the extent of degradation.

-

Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control to identify and quantify any photodegradation products.

Long-Term Stability Study under Recommended Storage Conditions

Objective: To confirm the stability of this compound under the recommended storage conditions over an extended period.

Methodology:

-

Sample Storage: Store multiple, sealed vials of neat this compound in a refrigerator maintained at 2-8°C.

-

Time Points: At regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a vial for analysis.

-

Analysis: Analyze the sample for purity and the presence of any degradation products using a validated analytical method such as GC-FID or GC-MS.

-

Data Analysis: Evaluate the purity of the compound over time to establish a re-test date or shelf life.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its quality. Storing the compound at 2-8°C in a well-sealed container, protected from light, is crucial. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments to ensure the material is suitable for its intended use. Understanding the potential degradation pathways and implementing robust analytical monitoring will contribute to the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Fundamental Reactions of 5-Iodo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving 5-iodo-1-pentyne, a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a primary alkyl iodide, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document details key reaction types, provides structured quantitative data, outlines experimental protocols, and presents visual diagrams of reaction mechanisms and workflows.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound, with its terminal alkyne, can participate in this reaction with various aryl and vinyl halides. Alternatively, the iodide in this compound can react with other terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

Data Presentation: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes

| Entry | Alkyl Halide | Alkyne | Catalyst (mol%) | Ligand/Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Iododecane | Phenylacetylene | NiCl₂(dppp) (1) | CuI (5) | Cs₂CO₃ (1.5) | DMSO | 25 | 4 | 88 | [1] |

| 2 | Cyclohexyl Iodide | Phenylacetylene | [Ni(CN)Br] (5) | CuI (10) | Cs₂CO₃ (2) | DMSO | 80 | 24 | 75 | [1] |

| 3 | 5-Iododecane | 1-Octyne | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | - | DMSO | 50 | - | 85 | [1] |

| 4 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | DABCO (3) | MeCN | RT | - | >99 | [2] |

Experimental Protocol: Sonogashira Coupling of an Alkyl Iodide with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides and can be modified for this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Nickel(II) chloride complex with a [P,S] bidentate ligand (e.g., NiCl₂(dppp)) (1 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equiv).

-

Add anhydrous DMSO to the flask, followed by this compound (1.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

-

Stir the reaction mixture at 25°C for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualization: Sonogashira Coupling Catalytic Cycle

Nucleophilic Substitution

The primary iodide in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a classic Sₙ2 reaction where a nucleophile displaces the iodide leaving group.[4][5]

Data Presentation: Nucleophilic Substitution of this compound

| Entry | Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Azide | NaN₃ | DMF | 90 | 24 | 5-Azido-1-pentyne | High (qualitative) |

| 2 | Cyanide | NaCN/KCN | DMSO | RT | - | 5-Cyano-1-pentyne (Pent-4-ynenitrile) | - |

Experimental Protocol: Synthesis of 5-Azido-1-pentyne

This protocol is adapted from a general procedure for the synthesis of azides from alcohols via an in-situ generated alkyl halide.[5]

Materials:

-

This compound (1.0 equiv)

-

Sodium azide (NaN₃) (1.5 equiv)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv).

-

Heat the reaction mixture under a nitrogen atmosphere at 90°C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench by the addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with 5% NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-azido-1-pentyne.

Visualization: Sₙ2 Reaction Mechanism

Grignard Reagent Formation and Subsequent Reactions

The carbon-iodine bond in this compound can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. This organometallic species, pent-4-ynylmagnesium iodide, is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.[6][7][8]

Data Presentation: Expected Yields for Grignard Reagent Formation

| Substrate | Expected Yield (%) | Side Reactions | Reference |

| 5-Iodo-2-methyl-2-pentene | 50 - 80 | Wurtz coupling | [6] |

Note: While the yield is for a similar compound, a comparable range is expected for this compound under optimized conditions.

Experimental Protocol: Formation of Pent-4-ynylmagnesium Iodide

This protocol is adapted from the procedure for 5-iodo-2-methyl-2-pentene.[6]

Materials:

-

This compound (1.0 equiv)

-

Magnesium turnings (1.2 - 1.5 equiv)

-

Iodine (1-2 small crystals)

-

Anhydrous tetrahydrofuran (THF)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

-

Add magnesium turnings and a few crystals of iodine to the flask.

-

Gently warm the flask to activate the magnesium, as indicated by the disappearance of the iodine color.

-

Add enough anhydrous THF to cover the magnesium.

-

Slowly add a solution of this compound in anhydrous THF from the dropping funnel to initiate the reaction, maintaining a gentle reflux.

-

After the addition is complete, continue stirring for 1-3 hours until most of the magnesium is consumed.

-

The resulting Grignard reagent solution can be used directly in subsequent reactions.

Visualization: Grignard Reagent Formation and Reaction with an Aldehyde

Electrophilic Addition to the Alkyne

The terminal alkyne of this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reagents and reaction conditions.[9][10][11]

Data Presentation: Expected Products of Hydrohalogenation

| Reagent | Conditions | Major Product | Regioselectivity |

| HBr | - | 5-Iodo-2-bromo-1-pentene | Markovnikov |

| HBr | Peroxides (ROOR) | 5-Iodo-1-bromo-1-pentene (E/Z mixture) | Anti-Markovnikov |

| HI | - | 1,5-Diiodo-1-pentene (E/Z mixture) | - |

Experimental Protocol: Hydrobromination of a Terminal Alkyne (Markovnikov Addition)

This is a general protocol for the hydrohalogenation of terminal alkynes.[10]

Materials:

-

This compound (1.0 equiv)

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound in an anhydrous solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Allow the reaction to stir at a low temperature until completion, monitoring by TLC.

-

Quench the reaction with a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Visualization: Electrophilic Addition Mechanism (Markovnikov)

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them excellent substrates for a variety of cyclization reactions, leading to the formation of five- and six-membered rings. These reactions can be promoted by radicals, transition metals, or bases.

Data Presentation: Examples of Cyclization Reactions

| Reaction Type | Substrate Type | Catalyst/Initiator | Product Type | Yield (%) | Reference |

| Radical Cyclization (5-exo-dig) | 5-Hexenyl radical derivative | AIBN, Bu₃SnH | Substituted cyclopentane | Good (general) | [12][13] |

| Palladium-Catalyzed Carbonylative Cyclization | ω-Vinyl iodobenzene | Pd catalyst, CO | β-Keto-ester | Good (general) | [14] |

| Copper-Catalyzed Cycloaddition | 1-Iodoalkyne and azide | Cu(I) | 5-Iodo-1,2,3-triazole | High (qualitative) | [15][16] |

Experimental Protocol: Radical Cyclization (General)

This is a general procedure for a tin-mediated radical cyclization.[12][13]

Materials:

-

A suitable derivative of this compound (e.g., with an alkene or other radical acceptor)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Anhydrous toluene or benzene

-

Round-bottom flask with reflux condenser

-

Inert gas supply

Procedure:

-

Dissolve the this compound derivative in degassed anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of AIBN.

-

Heat the solution to reflux.

-

Slowly add a solution of tributyltin hydride in toluene via a syringe pump over several hours.

-

After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove tin byproducts and isolate the cyclized product.

Visualization: 5-Exo-Dig Radical Cyclization

This guide provides a foundational understanding of the key reactive pathways of this compound. The versatility of this molecule, demonstrated through these fundamental reactions, underscores its importance as a building block in the design and synthesis of novel chemical entities for research, drug discovery, and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Free radical 5-exo-dig cyclization as the key step in the synthesis of bis-butyrolactone natural products: experimental and theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Radical cyclization - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Ch 9: Alkynes + borane [chem.ucalgary.ca]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

Spectroscopic and Synthetic Profile of 5-Iodo-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentyne is a valuable bifunctional molecule incorporating both a terminal alkyne and a primary iodide. This combination makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and the introduction of alkynyl and iodoalkyl moieties into more complex structures. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This guide provides a detailed overview of the spectral data (NMR, IR, MS) and a plausible synthetic protocol for this compound.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. These predictions are based on established empirical rules and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | Triplet | 2H | I-CH₂ -CH₂-CH₂-C≡CH |

| ~2.3 | Triplet of Triplets | 2H | I-CH₂-CH₂-CH₂ -C≡CH |

| ~2.0 | Quintet | 2H | I-CH₂-CH₂ -CH₂-C≡CH |

| ~2.0 | Triplet | 1H | I-CH₂-CH₂-CH₂-C≡CH |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~83 | I-CH₂-CH₂-CH₂-C ≡CH |

| ~69 | I-CH₂-CH₂-CH₂-C≡CH |

| ~33 | I-CH₂-CH₂ -CH₂-C≡CH |

| ~18 | I-CH₂-CH₂-CH₂ -C≡CH |

| ~6 | I-CH₂ -CH₂-CH₂-C≡CH |

Predicted in CDCl₃ at 100 MHz.

Table 3: Key Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2950-2850 | Medium | C-H (sp³) stretch |

| ~2120 | Weak | C≡C stretch |

| ~630 | Medium | ≡C-H bend |

| ~500-600 | Medium | C-I stretch |

Mass Spectrometry

Expected Fragmentation Pattern:

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for this compound (C₅H₇I) would be observed at m/z 194. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a single molecular ion peak.

Key fragmentation pathways would likely involve:

-

Loss of iodine radical (•I): This would lead to a prominent peak at m/z 67, corresponding to the pentynyl cation ([C₅H₇]⁺). This is often a major fragmentation pathway for alkyl iodides.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the iodine atom.

-

Rearrangement reactions: Propargylic cleavage and other rearrangements of the carbon chain.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound via Finkelstein Reaction

This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Materials:

-

5-Chloro-1-pentyne

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1-pentyne (1.0 eq) and anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any trace of I₂), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer.

-

The sample would be prepared by dissolving approximately 10-20 mg of this compound in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Standard pulse programs would be used for data acquisition.

Infrared (IR) Spectroscopy:

-

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS):

-

A mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC.

-

The mass analyzer would scan a mass range of, for example, m/z 30-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

The Bifunctional Nature of 5-Iodo-1-pentyne: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of a Versatile Bifunctional Reagent.

Introduction

5-Iodo-1-pentyne is a valuable bifunctional molecule for researchers, particularly in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its structure incorporates two distinct reactive centers: a terminal alkyne and a primary alkyl iodide. This unique arrangement allows for selective and sequential reactions, making it an ideal building block for the synthesis of complex molecules, the development of chemical probes, and its use as a versatile linker in bioconjugation. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data presented for practical use by scientists and drug development professionals.

The terminal alkyne provides a handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The polarizable iodine atom, on the other hand, serves as an excellent leaving group in nucleophilic substitution reactions.[2] This dual reactivity enables the strategic introduction of the pentynyl moiety into a wide range of molecular scaffolds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor. It is relatively non-polar and soluble in most organic solvents, while having low solubility in water.[3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇I | [2] |

| Molecular Weight | 194.01 g/mol | [2] |

| CAS Number | 2468-55-5 | [2] |

| Boiling Point | 156.3 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 57.4 ± 16.9 °C | [2] |

Spectroscopic Data

| Spectroscopy | Data |

| GC-MS | A gas chromatography-mass spectrometry spectrum is available for this compound, which can be used for its identification and purity assessment. |

The Bifunctional Reactivity of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise functionalization, where one group can be reacted while the other remains intact for a subsequent transformation.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

-

Deprotonation and Nucleophilic Attack: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in "click chemistry" reactions with azides to form stable triazole linkages. This reaction is highly efficient and biocompatible, making it ideal for bioconjugation.[1]

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

-

Carboalumination: The triple bond can undergo carboalumination, which can be followed by transmetallation and reaction with electrophiles to introduce new functionalities.[4]

Reactions of the Primary Alkyl Iodide

The primary iodo group is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and azides.

Experimental Protocols

The following are examples of experimental procedures that utilize the bifunctional nature of this compound.

Protocol 1: Alkylation of a Pyrimidine Derivative with this compound in the Synthesis of Nucleoside Analogues

This protocol describes the alkylation of a pyrimidine derivative at the N-3 and N-5 positions using this compound, showcasing the reactivity of the iodo group in an SN2 reaction. This is a key step in the synthesis of novel nucleoside analogues with potential antiviral activity.[5][6]

Reaction Scheme:

References

- 1. 4-(Pent-4-YN-1-YL)morpholine | 14044-59-8 | Benchchem [benchchem.com]

- 2. This compound | 2468-55-5 | Benchchem [benchchem.com]

- 3. CAS 2468-55-5: 1-Pentyne, 5-iodo- | CymitQuimica [cymitquimica.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 5-Iodo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling protocols for 5-Iodo-1-pentyne (CAS No. 2468-55-5), a valuable reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safe management is crucial for all personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₇I | [1][2] |

| Molecular Weight | 194.01 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-89 °C at 43 Torr | [1] |

| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 57.38 °C (135.3 °F) | [3][4] |

| Storage Temperature | 2-8°C | [1][3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is essential to be familiar with its GHS classification to ensure safe handling.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable liquids | Category 2 or 3 | Danger / Warning | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 1B or 2 | Danger / Warning | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 or 2 | Danger / Warning | H314: Causes severe skin burns and eye damage or H319: Causes serious eye irritation |

Note: The exact classification may vary slightly between suppliers.

Pictograms:

-

Flame: Indicates a flammable hazard.

-

Corrosion: Indicates the potential to cause severe skin burns and eye damage.

-

Exclamation Mark: May be used to indicate skin and eye irritation.

Safety Precautions and Personal Protective Equipment (PPE)

A multi-layered approach to safety is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A flame-retardant lab coat is required. Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

-

The storage area should be designated for flammable liquids.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with inert absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.

Toxicity and Incompatibilities

Toxicity

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong oxidizing agents: Can cause a violent reaction.

-

Strong bases: May lead to decomposition.

-

Metals: Certain metals may catalyze decomposition.

Experimental Protocol: A General Guideline for Use in a Reaction

The following is a generalized protocol for using this compound in a laboratory reaction. This should be adapted based on the specific requirements of the experiment.

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][4]

-

Waste Collection: Collect waste in a designated, properly labeled container for halogenated organic waste.[1][2]

-

Segregation: Do not mix with non-halogenated waste.[8]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations.[1][8]

Conclusion

This compound is a versatile chemical for organic synthesis, but its hazardous nature demands strict adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, and following safe handling and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. bucknell.edu [bucknell.edu]

- 3. 7.2 Organic Solvents [ehs.cornell.edu]

- 4. campusoperations.temple.edu [campusoperations.temple.edu]

- 5. fishersci.com [fishersci.com]

- 6. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Iodopentane | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Methodological & Application

Application Notes and Protocols for 5-Iodo-1-pentyne in Sonogashira Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] 5-Iodo-1-pentyne is a valuable building block in this reaction, providing a five-carbon chain with a terminal alkyne and a reactive iodide, making it an ideal substrate for constructing more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in Sonogashira cross-coupling reactions, with a focus on applications relevant to drug discovery and development.

The Sonogashira reaction is particularly useful in medicinal chemistry for the synthesis of conjugated enynes and arylalkynes, which are common motifs in biologically active compounds.[3] The mild reaction conditions of the Sonogashira coupling allow for a broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules.[1]

Reaction Principle